![molecular formula C16H26N2O B11796377 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine](/img/structure/B11796377.png)
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol . This pyridine derivative is known for its high purity and versatility, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as isopropyl alcohol, piperidine, and various catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:
- 2-Isopropoxy-5-(1-methylpiperidin-2-yl)pyridine
- 2-Isopropoxy-5-(1-ethylpiperidin-2-yl)pyridine
- 2-Isopropoxy-5-(1-butylpiperidin-2-yl)pyridine
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activity .
Eigenschaften
Molekularformel |
C16H26N2O |
---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
2-propan-2-yloxy-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C16H26N2O/c1-4-10-18-11-6-5-7-15(18)14-8-9-16(17-12-14)19-13(2)3/h8-9,12-13,15H,4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
FAXOELMBIDKOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.